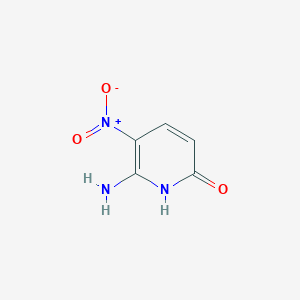

6-Amino-5-nitropyridin-2-OL

Vue d'ensemble

Description

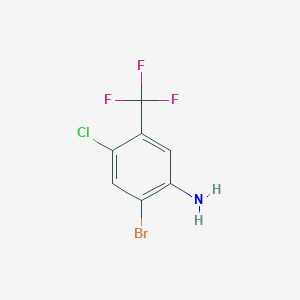

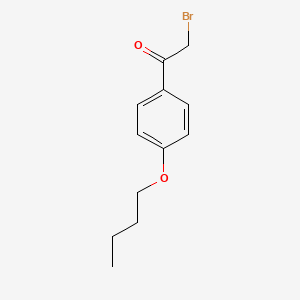

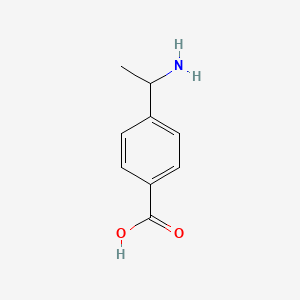

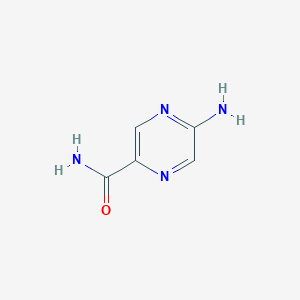

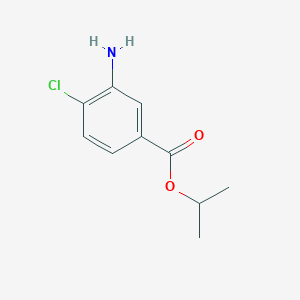

“6-Amino-5-nitropyridin-2-OL” is a pyridine base . It is also known as “6-amino-5-nitro-2 (1H)-pyridinone” and has the molecular formula C5H5N3O3 . It has a molecular weight of 155.11 g/mol . This compound is used as a nucleobase of hachimoji DNA, in which it pairs with 5-aza-7-deazaguanine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .

Molecular Structure Analysis

The InChI code for “6-Amino-5-nitropyridin-2-OL” is 1S/C5H5N3O3/c6-5-3 (8 (10)11)1-2-4 (9)7-5/h1-2H, (H3,6,7,9) . The canonical SMILES is C1=CC (=O)NC (=C1 [N+] (=O) [O-])N .

Chemical Reactions Analysis

Whole cells of Burkholderia sp. MAK1 have been confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .

Physical And Chemical Properties Analysis

“6-Amino-5-nitropyridin-2-OL” is a solid at room temperature . It has a topological polar surface area of 101 Ų . The compound has a XLogP3-AA value of -0.2, indicating its solubility in water .

Applications De Recherche Scientifique

Triplex-Forming Oligonucleotides (TFOs)

C5H5N3O3\text{C}_5\text{H}_5\text{N}_3\text{O}_3C5H5N3O3

and a molecular weight of 155.11 g/mol . Its versatile properties make it an intriguing subject for further investigation across these diverse fields. If you need more information or have additional questions, feel free to ask! 😊Safety and Hazards

Mécanisme D'action

Target of Action

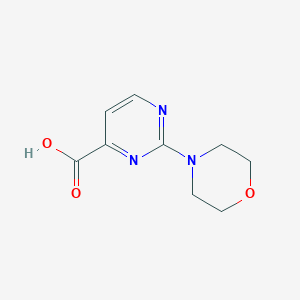

The primary target of 6-Amino-5-nitropyridin-2-OL is duplex DNA . This compound is used in the formation of triplex-forming oligonucleotides (TFOs) , which bind within the major groove of oligopurine-oligopyrimidine duplex sequences .

Mode of Action

6-Amino-5-nitropyridin-2-OL acts as an uncharged mimic of protonated cytosine . It enables stable and selective triplex formation at oligopurine-oligopyrimidine sequences containing multiple isolated or contiguous GC base pairs at neutral pH and above . This overcomes the constraint of sequence-specific recognition of duplex DNA by unmodified parallel TFOs, which is restricted to low pH conditions due to a necessity for cytosine protonation in the third strand .

Biochemical Pathways

The biochemical pathway affected by 6-Amino-5-nitropyridin-2-OL involves the formation of specific base triplets, generating a triplex structure . This structure is used in gene-targeting agents for the transient control of gene activity in cell culture and in vivo, as well as for the permanent alteration of gene expression through directed mutagenesis .

Pharmacokinetics

Its molecular weight is 15511 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 6-Amino-5-nitropyridin-2-OL is the stable and selective formation of triplex structures at oligopurine-oligopyrimidine sequences . This enables the use of TFOs as gene-targeting agents, potentially allowing for the control of gene activity and the introduction of functionality into artificial DNA nanostructures .

Action Environment

The action of 6-Amino-5-nitropyridin-2-OL is influenced by environmental factors such as pH. Its ability to act as an uncharged mimic of protonated cytosine allows for triplex formation at neutral pH and above , overcoming the limitations of unmodified parallel TFOs, which require low pH conditions for effective binding .

Propriétés

IUPAC Name |

6-amino-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLOZOVAGYLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457865 | |

| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-nitropyridin-2-OL | |

CAS RN |

211555-30-5 | |

| Record name | 6-Amino-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211555-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitropyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-5-NITROPYRIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)